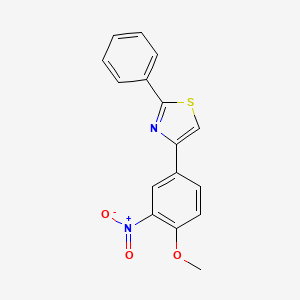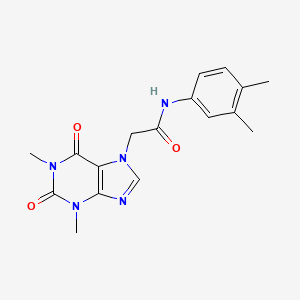![molecular formula C17H14N2O6 B5781779 ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate, also known as ethyl cyanoacetate or ethyl 2-cyano-3-(2-methoxy-4-nitrophenyl)acrylate, is a chemical compound that has been widely used in scientific research. This compound is a derivative of cyanoacetic acid and has been found to have various applications in the field of organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate is not fully understood. However, it has been found to act as a Michael acceptor and undergo nucleophilic addition reactions with various nucleophiles, such as amines, thiols, and enols. This property has been exploited in the synthesis of various bioactive compounds.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. It has also been found to have antimicrobial activity against various bacterial and fungal strains. In addition, it has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate in lab experiments include its ease of synthesis, versatility in the synthesis of various bioactive compounds, and its ability to inhibit the growth of cancer cells and microbes. However, the limitations of using this compound in lab experiments include its toxicity and potential for side effects, as well as the need for caution when handling and disposing of this compound.
Direcciones Futuras
The future directions for the use of ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate include further exploration of its mechanism of action, development of more efficient synthesis methods, and synthesis of novel bioactive compounds using this compound as a starting material. In addition, the potential use of this compound as a therapeutic agent for various diseases, such as cancer and infectious diseases, should be further investigated.
Conclusion:
In conclusion, this compound 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate is a versatile chemical compound that has found various applications in scientific research. Its ease of synthesis and ability to inhibit the growth of cancer cells and microbes make it a valuable tool for the synthesis of bioactive compounds. However, caution must be exercised when handling and disposing of this compound due to its toxicity. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate can be synthesized through the Knoevenagel condensation reaction between this compound cyanoacetate and 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde. The reaction is catalyzed by a base, such as piperidine or triethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylateamine, and carried out in anhydrous ethanol. The product is obtained as a yellow solid and can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate has been used in various scientific research applications. It has been found to be a useful intermediate in the synthesis of various organic compounds, such as pyrazoles, pyrimidines, and pyridines. It has also been used as a starting material in the synthesis of various bioactive compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
Propiedades
IUPAC Name |
ethyl (E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-3-24-17(20)11(10-18)8-13-5-7-15(25-13)14-6-4-12(19(21)22)9-16(14)23-2/h4-9H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJSSLFALRZUMZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

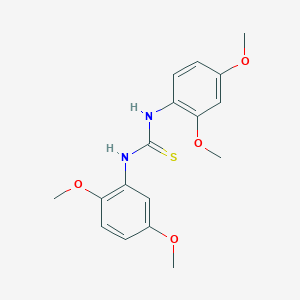
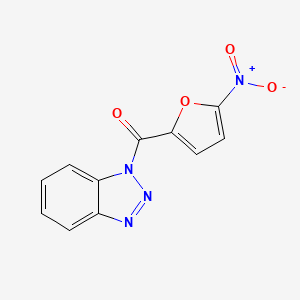
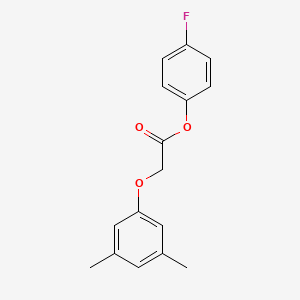
![N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5781712.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)
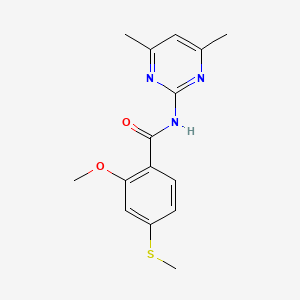
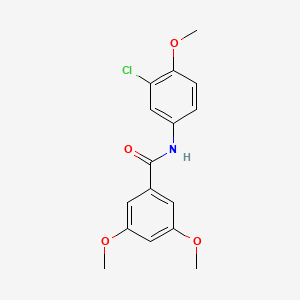
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)



methanone](/img/structure/B5781780.png)
